molecular formula C10H14N11O13P3 B163482 2,8-Diazidoadenosine 5'-triphosphate CAS No. 137705-53-4

2,8-Diazidoadenosine 5'-triphosphate

Cat. No.: B163482
CAS No.: 137705-53-4
M. Wt: 589.21 g/mol
InChI Key: XOLZTRMRXUOXCO-UMMCILCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Diazidoadenosine 5'-triphosphate is a synthetic adenosine triphosphate (ATP) analog modified with azido (-N₃) groups at the 2- and 8-positions of the adenine ring. These azido groups confer unique reactivity, enabling applications in photoaffinity labeling, crosslinking, and biochemical probing. Unlike natural ATP (CAS 56-65-5), which is central to cellular energy transfer and signaling, this compound is primarily utilized as a tool for studying nucleotide-protein interactions due to its photocrosslinking capabilities .

Properties

CAS No.

137705-53-4

Molecular Formula

C10H14N11O13P3

Molecular Weight

589.21 g/mol

IUPAC Name

[[6-amino-8-diazonioimino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-2-ylidene]hydrazinylidene]azanide

InChI

InChI=1S/C10H14N11O13P3/c11-6-3-7(16-9(15-6)17-19-12)21(10(14-3)18-20-13)8-5(23)4(22)2(32-8)1-31-36(27,28)34-37(29,30)33-35(24,25)26/h2,4-5,8,22-23H,1H2,(H6-,11,12,15,17,24,25,26,27,28,29,30)/t2-,4-,5-,8-/m1/s1

InChI Key

XOLZTRMRXUOXCO-UMMCILCDSA-N

SMILES

C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

2,8-diazido-ATP
2,8-diazidoadenosine 5'-triphosphate
2,8-DiN3ATP

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Modifications Primary Applications Stability Considerations
2,8-Diazidoadenosine 5'-triphosphate Azido groups at 2- and 8-positions Photoaffinity labeling, enzyme studies Light-sensitive; azido reactivity
Adenosine 5'-triphosphate (ATP) Natural adenine, no modifications Energy transfer, coenzyme Stable at ≤-20°C
Diadenosine 5’,5’’-P1P4tetraphosphate (Ap4A) Dinucleotide with four phosphates Signaling, enzyme substrates Hydrolyzed by Nudix hydrolases
  • Azido Reactivity: The azido groups in this compound enable UV-induced crosslinking, a feature absent in ATP and Ap4A. This makes it valuable for trapping transient enzyme-substrate interactions .
  • Phosphate Configuration: Unlike Ap4A, which contains two adenosine moieties linked by four phosphates, this compound retains the mononucleotide triphosphate structure of ATP .

Enzymatic Interactions

  • ATP : Widely recognized by kinases, ATPases, and synthases. Its unmodified structure allows efficient binding to active sites.
  • Ap4A : Processed by Nudix hydrolases (e.g., MutT dGTPase), which cleave phosphate linkages .
  • This compound: Azido groups may sterically hinder enzyme binding. For example, studies on MutT dGTPase—a divalent cation-dependent enzyme—show that modified nucleotides often exhibit altered kinetics or resistance to hydrolysis .

Stability and Handling

  • ATP: Non-hazardous under standard conditions; stable at ≤-20°C .
  • Ap4A : Less stable than ATP due to susceptibility to enzymatic hydrolysis but lacks the reactive hazards of azides .

Research Findings and Data

Table 2: Enzymatic Hydrolysis Rates (Hypothetical Data)

Compound Hydrolysis Rate (μM/min) Enzyme Source Reference
ATP 12.5 ± 1.2 Bovine liver ATPase
Ap4A 8.3 ± 0.9 C. elegans Nudix
This compound 1.2 ± 0.3 Recombinant MutT

Note: Hydrolysis rates are illustrative, highlighting reduced enzymatic processing of the azido-modified compound.

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